7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
. This compound is known for its unique structural features and promising biological activities.
Preparation Methods
The synthesis of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves several steps. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and downstream signaling events.
Comparison with Similar Compounds
When compared to other similar compounds, 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features and biological activities . Similar compounds include other pyrazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-[5-(2,4-dichlorophenyl)furan-2-yl]pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3S/c23-14-6-7-16(17(24)12-14)19-8-9-20(30-19)18-10-11-25-22-21(13-26-27(18)22)31(28,29)15-4-2-1-3-5-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWILXJBOHRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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